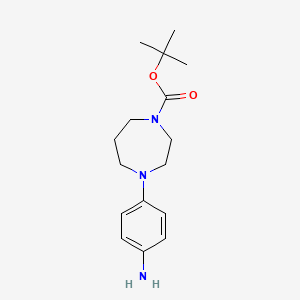
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline core with a sulfonamide group at the 7-position and a hydrochloride counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde to form the tetrahydroisoquinoline ring. Subsequent sulfonation and conversion to the sulfonamide derivative are achieved through specific reaction conditions, including the use of sulfonating agents and amination reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to ensure efficient production. The choice of solvents, temperature control, and reaction time are critical factors in achieving the desired product quality.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the sulfonamide group or other positions on the ring can lead to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
科学的研究の応用
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is compared with other similar compounds, such as:
Isoquinoline: A closely related compound with a similar core structure but lacking the sulfonamide group.
Tetrahydroisoquinoline derivatives: Other derivatives with different substituents or functional groups.
Sulfonamide analogs: Compounds with similar sulfonamide groups but different core structures.
Uniqueness: The uniqueness of this compound lies in its specific combination of the tetrahydroisoquinoline core and the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new biological activities. Continued research and development in this area may lead to further discoveries and advancements in various fields.
特性
CAS番号 |
31404-60-1 |
|---|---|
分子式 |
C9H13ClN2O2S |
分子量 |
248.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



